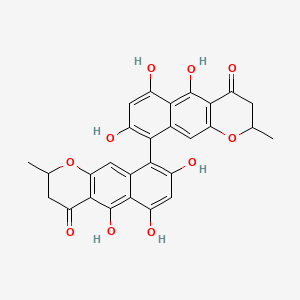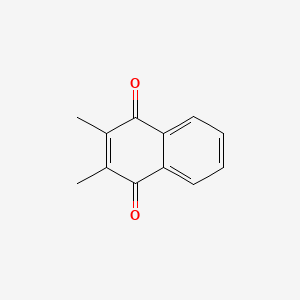
2,3-二甲基-1,4-萘醌
描述
2,3-Dimethyl-1,4-naphthoquinone is an organic compound belonging to the class of naphthoquinones. These compounds are characterized by a naphthalene ring fused to a quinone moiety. The molecular formula of 2,3-Dimethyl-1,4-naphthoquinone is C12H10O2, and it is known for its vibrant redox properties, making it a significant compound in various scientific and industrial applications .
科学研究应用
2,3-二甲基-1,4-萘醌在科学研究中有着广泛的应用:
化学: 用作各种有机合成反应中的氧化还原剂。
生物学: 用于与氧化应激和氧化还原生物学相关的研究。
医学: 由于其能够产生活性氧 (ROS),因此正在研究其潜在的抗癌特性。
作用机制
2,3-二甲基-1,4-萘醌的作用机制主要涉及氧化还原循环。它可以进行单电子还原以形成半醌自由基,半醌自由基与分子氧反应产生超氧阴离子自由基和过氧化氢。 这些活性氧 (ROS) 会诱导氧化应激,影响各种细胞过程,如信号转导、线粒体功能和基因表达 .
生化分析
Biochemical Properties
2,3-Dimethyl-1,4-naphthoquinone plays a significant role in biochemical reactions, primarily through its ability to participate in redox cycling. This compound can generate reactive oxygen species (ROS) such as superoxide and hydrogen peroxide, which can influence various cellular processes . It interacts with enzymes like fumarate reductase, which is involved in the electron transport chain . Additionally, 2,3-Dimethyl-1,4-naphthoquinone can modulate the activity of proteins involved in oxidative stress responses, such as Nrf2, by altering their redox state .
Cellular Effects
2,3-Dimethyl-1,4-naphthoquinone has been shown to affect various types of cells and cellular processes. It can induce oxidative stress by increasing the levels of ROS, which can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate the activity of receptor tyrosine kinases, such as the epidermal growth factor receptor, thereby affecting gap junctional intercellular communication . These effects can result in changes in cell proliferation, apoptosis, and other cellular functions.
Molecular Mechanism
The molecular mechanism of action of 2,3-Dimethyl-1,4-naphthoquinone involves its ability to undergo redox cycling, leading to the generation of ROS . This compound can bind to and inhibit enzymes such as fumarate reductase, disrupting the electron transport chain and leading to increased oxidative stress . Additionally, 2,3-Dimethyl-1,4-naphthoquinone can modulate gene expression by activating transcription factors like Nrf2, which regulates the expression of antioxidant response genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dimethyl-1,4-naphthoquinone can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 2,3-Dimethyl-1,4-naphthoquinone can lead to sustained oxidative stress and alterations in cellular metabolism . Additionally, the compound’s ability to generate ROS can result in cumulative damage to cellular components over time.
Dosage Effects in Animal Models
The effects of 2,3-Dimethyl-1,4-naphthoquinone vary with different dosages in animal models. At lower doses, the compound can induce mild oxidative stress and modulate cellular signaling pathways . At higher doses, it can cause significant toxicity and adverse effects, such as increased apoptosis and tissue damage . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
2,3-Dimethyl-1,4-naphthoquinone is involved in various metabolic pathways, including those related to oxidative stress and redox cycling . It interacts with enzymes such as fumarate reductase and other components of the electron transport chain, influencing metabolic flux and the levels of metabolites . The compound’s ability to generate ROS also affects the overall redox balance within cells .
Transport and Distribution
The transport and distribution of 2,3-Dimethyl-1,4-naphthoquinone within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as mitochondria, where it exerts its effects on cellular metabolism and signaling .
Subcellular Localization
2,3-Dimethyl-1,4-naphthoquinone is localized in various subcellular compartments, including the mitochondria and cytoplasm . Its activity and function can be influenced by its subcellular localization, as the compound can interact with different biomolecules in these compartments. For example, in the mitochondria, 2,3-Dimethyl-1,4-naphthoquinone can disrupt the electron transport chain and induce oxidative stress . Additionally, post-translational modifications and targeting signals can direct the compound to specific organelles, affecting its overall activity .
准备方法
合成路线和反应条件: 2,3-二甲基-1,4-萘醌的合成通常涉及 2,3-二甲基萘的氧化。一种常见的方法包括使用三氧化铬 (CrO3) 在醋酸中作为氧化剂。 该反应在回流条件下进行,导致形成所需的萘醌 .
工业生产方法: 在工业规模上,2,3-二甲基-1,4-萘醌的生产可以通过催化氧化过程实现。这些方法通常采用负载在二氧化硅或氧化铝上的五氧化二钒 (V2O5) 等催化剂。 该反应在升高的温度和压力下进行,以确保高产率和纯度 .
化学反应分析
反应类型: 2,3-二甲基-1,4-萘醌经历各种化学反应,包括:
氧化: 它可以被进一步氧化以形成更复杂的醌。
还原: 还原反应通常会生成氢醌。
常见试剂和条件:
氧化: 三氧化铬 (CrO3) 在醋酸中。
还原: 硼氢化钠 (NaBH4) 在甲醇中。
主要产品:
氧化: 形成高级醌。
还原: 形成 2,3-二甲基-1,4-二羟基萘。
相似化合物的比较
2,3-二甲基-1,4-萘醌可以与其他萘醌进行比较,例如:
甲萘醌 (2-甲基-1,4-萘醌): 称为维生素 K3,用于维生素 K1 和 K2 的合成。
胡桃醌 (5-羟基-1,4-萘醌): 存在于核桃树中,以其化感作用而闻名。
番石榴醌 (5-羟基-2-甲基-1,4-萘醌): 存在于蓝花丹属植物的根部,以其抗癌特性而闻名
独特性: 2,3-二甲基-1,4-萘醌因其特殊的氧化还原性质及其产生 ROS 的能力而具有独特之处,使其成为与氧化应激和氧化还原生物学相关的研究中宝贵的化合物 .
属性
IUPAC Name |
2,3-dimethylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFDNUSAWCHVJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176380 | |
| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2197-57-1 | |
| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2197-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002197571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07669 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,3-Dimethylnaphthoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethyl-1,4-dihydronaphthalene-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHYL-1,4-NAPHTHOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY9IO0B44O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: DMNQ exhibits its effects through various mechanisms, including:
- Redox Cycling: DMNQ can undergo both one- and two-electron reduction, leading to the formation of reactive oxygen species (ROS) [ [], []]. This redox cycling can cause oxidative stress and damage to cellular components. [ [], []]
- Alkylation: Certain DMNQ derivatives with specific leaving groups (e.g., methyl sulfonate) possess alkylating properties. [ []] These derivatives can covalently bind to cellular targets, potentially disrupting their function.
- Interaction with Specific Enzymes: Research suggests that DMNQ interacts with enzymes like sepiapterin reductase, potentially affecting tetrahydrobiopterin biosynthesis and contributing to tissue injury. [ []]
ANone:
ANone: While specific material compatibility data is not detailed in the provided research, it's important to note that quinones are generally sensitive to light, oxygen, and reducing agents.
A:
- Electron Acceptor: DMNQ can act as an electron acceptor in various biological and chemical reactions. For instance, it can be reduced by sulfide-quinone oxidoreductases (SQRs) [ []] and hydrogenases [ [], []] in certain bacteria.
- Model Compound: DMNQ is often used as a model quinone in biochemical studies to investigate electron transport chains and quinone-enzyme interactions. [ [], [], []]
ANone:
- Substituents: The nature and position of substituents on the naphthoquinone ring system greatly influence the compound's reactivity and biological activity. For example, the presence of leaving groups at positions 2 and 3 can impart alkylating properties. [ []] The size and electronic nature of substituents can also affect its redox potential and interaction with enzymes. [ [], []]
- Side Chain vs. Nuclear Amination: Studies have shown that the position of amination (side chain or quinone nucleus) can be influenced by the steric bulk of the amine used in the reaction. [ []]
A:
- Anticancer Activity: Some DMNQ derivatives have shown promising anticancer activity in vitro and in vivo. For example, the methyl sulfonate, methyl carbamate, and 2-chloroethyl carbamate derivatives exhibited significant antitumor activity against Sarcoma 180 tumors in mice. [ []]
- Toxicity: It's crucial to recognize that DMNQ and its derivatives can also exhibit toxicity. [ [], []] Studies in rat hepatocytes have shown that menadione (2-methyl-1,4-naphthoquinone) and related quinones can disrupt thiol homeostasis and energy charge, leading to cytotoxicity. [ []]
A:
- Spectroscopy: UV-Vis spectroscopy is frequently used to monitor the reduction and oxidation of DMNQ. [ [], []]
- EPR Spectroscopy: Electron paramagnetic resonance (EPR) spectroscopy helps characterize paramagnetic species formed during DMNQ redox reactions, providing insights into reaction mechanisms. [ []]
- Chromatography: High-performance liquid chromatography (HPLC) can be employed to separate and quantify DMNQ and its derivatives. [ []]
- Mass Spectrometry: Mass spectrometry techniques, including electrospray ionization (ESI)-MS, are valuable for identifying and characterizing DMNQ and its reaction products. [ []]
A:
- Biochemistry and Bioenergetics: DMNQ research provides valuable insights into bacterial electron transport chains and quinone-enzyme interactions. [ [], [], []]
- Medicinal Chemistry and Drug Development: The anticancer activity of certain DMNQ derivatives highlights its potential in drug discovery. [ []] Understanding its SAR can guide the development of more potent and selective analogs.
- Toxicology: Investigating the mechanisms of DMNQ-induced toxicity is essential for assessing its safety and potential risks. [ [], [], []]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


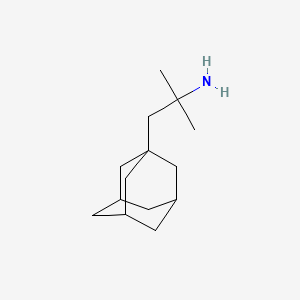
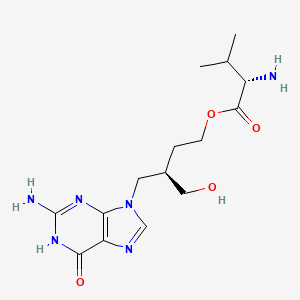

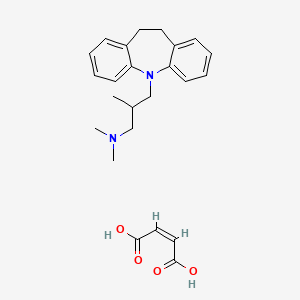
![9-Amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide](/img/structure/B1194660.png)
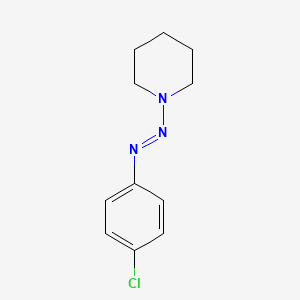

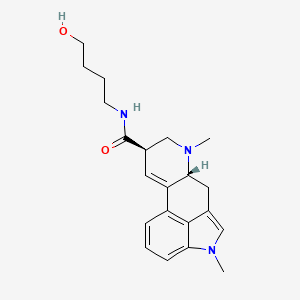
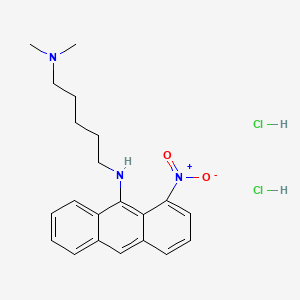
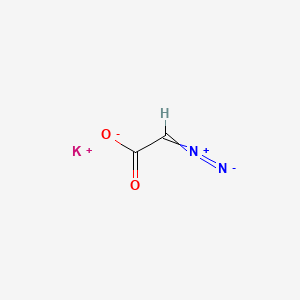
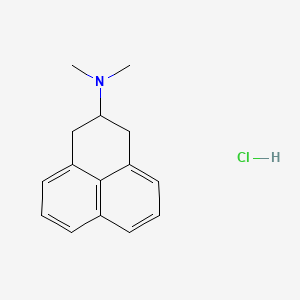
![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1194672.png)
![4-[(2S)-2-(methylamino)propyl]phenol](/img/structure/B1194675.png)
